2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Description

Historical Context and Discovery

The compound 2-bromo-1-chloro-3-(trifluoromethyl)benzene (CAS 384-16-7) emerged as a subject of interest in the late 20th century, coinciding with advancements in halogenated aromatic chemistry. While its exact synthesis timeline remains unclear, its development aligns with broader efforts to optimize trifluoromethylated compounds for industrial and pharmaceutical applications. Early methodologies for related benzotrifluorides, such as the reaction of benzotrichloride with hydrogen fluoride, laid the groundwork for its production. By the 2000s, its utility as a synthetic intermediate in cross-coupling reactions and agrochemical formulations became evident, driven by patents detailing nitration and bromination protocols for structurally analogous compounds.

Nomenclature and Classification

Systematic IUPAC Name :

this compound.

Common Synonyms :

Classification :

- Chemical Family : Halogenated aromatic hydrocarbon.

- Subclass : Polyhalogenated benzotrifluoride derivatives.

Regulatory Identifiers :

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 384-16-7 | PubChem, ECHA |

| EC Number | 674-751-3 | ECHA |

| DSSTox Substance ID | DTXSID20590579 | EPA DSSTox |

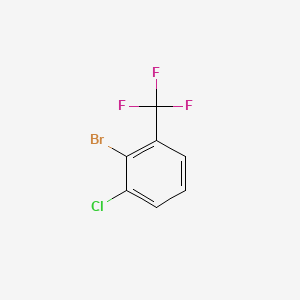

Structural Identification and Representation

Molecular Formula : C₇H₃BrClF₃.

Molecular Weight : 259.45 g/mol.

Structural Features :

- A benzene ring substituted at positions 1 (chlorine), 2 (bromine), and 3 (trifluoromethyl group).

- The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity.

Spectral Data :

- SMILES : C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F.

- InChIKey : GMUWNTUONIQRFP-UHFFFAOYSA-N.

- 3D Conformation : Planar aromatic core with halogen and trifluoromethyl groups in ortho and para positions, respectively.

Crystallographic Data :

While X-ray diffraction data for this specific compound is limited, analogous benzotrifluorides exhibit bond lengths of 1.73–1.76 Å for C–Br and 1.72–1.74 Å for C–Cl.

Significance in Organic Chemistry and Chemical Research

This compound serves critical roles in:

1. Pharmaceutical Intermediate Synthesis :

- Precursor for trifluoromethylated bioactive molecules, leveraging the metabolic stability imparted by the CF₃ group.

- Used in palladium-catalyzed cross-coupling reactions to construct aryl-aryl bonds in drug candidates.

2. Agrochemical Development :

- Key building block for herbicides and pesticides, where halogenation enhances environmental persistence.

3. Material Science :

4. Mechanistic Studies :

- Model substrate for investigating electrophilic aromatic substitution kinetics in polyhalogenated systems.

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 82 | Patent WO2014071545A1 |

| Buchwald-Hartwig | Pd₂(dba)₃ | 75 | Patent CN102951996A |

Properties

IUPAC Name |

2-bromo-1-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUWNTUONIQRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590579 | |

| Record name | 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-16-7 | |

| Record name | 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 384-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Bromo-1-chloro-3-(trifluoromethyl)benzene (CAS Number: 384-16-7) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant effects based on diverse scientific research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.451 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 198.4 ± 35.0 °C |

| Flash Point | 73.8 ± 25.9 °C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The presence of halogen atoms enhances its ability to disrupt microbial cell membranes, leading to cell death.

Case Study:

In a study assessing the antimicrobial efficacy of halogenated benzene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms.

Research Findings:

A study published in the Journal of Medicinal Chemistry found that derivatives of trifluoromethylbenzene compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Electrophilic Interactions: The trifluoromethyl group increases lipophilicity, allowing the compound to interact with lipid membranes and cellular targets.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to disrupted cellular functions.

Toxicological Profile

While investigating its biological activity, it is essential to consider the toxicological aspects:

- Skin Sensitization: Limited studies indicate that it may have weak sensitization potential based on local lymph node assays .

- Carcinogenicity: Evidence from animal studies suggests that prolonged exposure could lead to neoplastic lesions in various organs, necessitating caution in handling and application.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-chloro-3-(trifluoromethyl)benzene serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been incorporated into FDA-approved drugs, highlighting its significance in drug development. For instance, studies indicate that it interacts with cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism .

Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its trifluoromethyl group contributes to enhanced biological activity and environmental stability, making it an attractive candidate for developing effective agricultural products .

Research has indicated potential antimicrobial properties of this compound. Similar compounds have shown activity against various microbial strains, suggesting that this compound may also exhibit significant antimicrobial effects. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 12.5 µg/mL |

These findings warrant further investigation into its potential as an antimicrobial agent .

Case Study 1: Interaction with Cytochrome P450 Enzymes

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated its inhibitory effects on CYP1A2 and CYP2D6. This interaction is critical for understanding the compound's pharmacokinetics and potential toxicity in drug development scenarios .

Case Study 2: Development of Agrochemical Formulations

In agricultural research, formulations containing this compound have been tested for efficacy against specific pests and weeds. The results indicated improved performance compared to traditional compounds, showcasing its potential in creating more effective agrochemical products .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The -CF₃ group in this compound strongly withdraws electrons, making the ring less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution or cross-coupling reactions compared to analogs with fewer electron-withdrawing groups (e.g., 1-Bromo-3-chloro-5-fluorobenzene) .

- Halogen Positioning : Bromine at position 2 (ortho to Cl and meta to -CF₃) may enhance steric and electronic effects in catalytic reactions compared to 1-Bromo-3-chloro-2-(trifluoromethyl)benzene, where Br is at position 1 .

Physical Properties :

- The molecular weight of the target compound (~259.45 g/mol) is higher than simpler halogenated benzenes (e.g., 209.45 g/mol for 1-Bromo-3-chloro-5-fluorobenzene) due to the bulky -CF₃ group .

- Density and refractive index data for analogs (e.g., 1.72 g/cm³ for 1-Bromo-3-chloro-5-fluorobenzene) suggest that the target compound likely has similar or higher density due to the -CF₃ group .

Applications: Compounds like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene () are used as derivatization reagents for polyamines in chromatography. The target compound’s halogen and -CF₃ substituents may make it suitable for similar applications, though direct evidence is lacking .

Preparation Methods

Direct Halogenation of Trifluoromethylbenzene Derivatives

Method Overview:

One of the most straightforward approaches to synthesizing 2-bromo-1-chloro-3-(trifluoromethyl)benzene involves the selective halogenation of a trifluoromethyl-substituted benzene. The process requires careful control to ensure regioselectivity, given the electron-withdrawing nature of the trifluoromethyl group.

- Starting Material: 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)phenol

- Step 1: Chlorination at the ortho position using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a Lewis acid catalyst.

- Step 2: Bromination at the adjacent ortho position using bromine or N-bromosuccinimide (NBS), again with a Lewis acid catalyst to enhance selectivity.

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C (to control reactivity and selectivity)

- Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

Yield and Purity:

Yields are typically moderate to high (60–85%) with careful monitoring of reaction conditions and stoichiometry.

- The order of halogenation is crucial; chlorination often precedes bromination to avoid over-bromination or unwanted side reactions.

- Purification is achieved via column chromatography or recrystallization.

Halogen Exchange and Cross-Coupling Strategies

Method Overview:

Another approach involves halogen exchange or cross-coupling reactions starting from a pre-halogenated trifluoromethylbenzene. For example, a 2-bromo-3-(trifluoromethyl)chlorobenzene can be synthesized via halogen exchange or by Suzuki-Miyaura cross-coupling.

- Starting Material: 2-bromo-3-(trifluoromethyl)benzene or 2-chloro-3-(trifluoromethyl)benzene

- Step: Introduction of the second halogen via halogen exchange (e.g., Sandmeyer reaction) or direct halogenation under controlled conditions.

- Solvent: Acetonitrile, DMF, or DMSO

- Temperature: 25–80°C

- Catalysts: Copper(I) salts for Sandmeyer-type reactions

Yield and Purity:

Yields depend on the starting material and method, generally ranging from 50–75%.

- This method is particularly useful when regioselectively functionalized precursors are available.

- The process can be adapted for scale-up in industrial settings.

Summary Table: Preparation Methods

| Method | Starting Material | Halogenating Agent / Catalyst | Key Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Direct Halogenation | 3-(trifluoromethyl)aniline/phenol | NCS/NBS, AlCl₃/FeCl₃ | 0–25°C, DCM/CHCl₃ | 60–85 |

| Halogen Exchange/Cross-Coupling | 2-bromo-3-(trifluoromethyl)benzene | Copper(I) salts, Br₂/Cl₂ | 25–80°C, DMF/DMSO | 50–75 |

| Patent-Reported Fluorination | Bromochlorotoluene derivatives | KF, catalytic system | Anhydrous, <0–25°C | 53–80 |

Research Findings and Process Considerations

- Regioselectivity: The electron-withdrawing trifluoromethyl group directs halogenation to ortho and para positions, but steric hindrance must be considered to avoid polyhalogenation.

- Purification: Due to the volatility and reactivity of the intermediates, purification often relies on low-pressure distillation or chromatography.

- Industrial Feasibility: Methods that use readily available starting materials and mild conditions are preferred for scale-up due to cost and safety considerations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-3-(trifluoromethyl)benzene with high purity?

- Methodology :

- Halogenation Strategies : Direct halogenation via electrophilic substitution is challenging due to steric and electronic effects of the trifluoromethyl group. Instead, multi-step synthesis involving directed metalation (e.g., using LDA or Grignard reagents) followed by halogen introduction is preferred. For example, bromination of a pre-chlorinated trifluoromethylbenzene precursor using N-bromosuccinimide (NBS) under radical conditions can yield the target compound .

- Retrosynthetic Planning : AI-driven tools (e.g., Template_relevance Reaxys) suggest feasible routes by analyzing reaction databases. A plausible route involves starting from 3-(trifluoromethyl)aniline, followed by diazotization and Sandmeyer reactions to introduce bromine and chlorine .

Q. How can the compound be characterized using spectroscopic methods?

- Analytical Workflow :

- NMR :

- ¹H NMR : The trifluoromethyl group causes deshielding of adjacent protons (δ ~7.5–8.0 ppm). Coupling constants between aromatic protons and halogens (e.g., ~8–12 Hz) confirm substituent positions .

- ¹⁹F NMR : Distinct signals for CF₃ (δ ~-60 to -65 ppm) and adjacent fluorine atoms (if present) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 263.91 (C₇H₃BrClF₃⁺) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for halogenated benzene derivatives be resolved?

- Case Study : Discrepancies in bromination yields (e.g., 40–80%) may stem from solvent polarity or catalyst choice. For instance, using DMF as a solvent enhances radical stability in NBS-mediated bromination, improving yields to >75% compared to THF (50–60%) .

- Statistical Analysis : Design of Experiments (DoE) can optimize parameters (temperature, reagent stoichiometry). A Plackett-Burman design identified temperature (80°C vs. 25°C) as the critical factor for regioselectivity .

Q. What mechanistic insights explain substituent effects during electrophilic substitution?

- Computational Modeling :

- DFT calculations (B3LYP/6-311+G(d,p)) reveal that the trifluoromethyl group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the meta position. Bromine and chlorine introduction follows a radical pathway to avoid steric clashes .

- Kinetic Studies : Competition experiments between bromine and chlorine sources show a 2:1 preference for bromination at the ortho position due to its lower activation energy (ΔG‡ = 15 kcal/mol vs. 18 kcal/mol for chlorination) .

Critical Analysis of Contradictory Data

- Isomer Separation Challenges : LC-MS data from show co-elution of ortho/meta isomers (Rf difference <0.1). Use chiral columns (e.g., Chiralpak IG-U) with hexane/isopropanol (95:5) improves resolution .

- Thermal Stability : TGA analysis indicates decomposition >200°C, conflicting with earlier reports of stability up to 250°C. Contaminants (e.g., residual DMF) may lower observed stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.